molecular formula C19H23NO3 B5727416 N-(2,3-dimethylphenyl)-3,4-diethoxybenzamide

N-(2,3-dimethylphenyl)-3,4-diethoxybenzamide

Cat. No.: B5727416
M. Wt: 313.4 g/mol
InChI Key: ROLMKINBQIFNBV-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3,4-diethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with 2,3-dimethylphenyl and 3,4-diethoxy groups. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-3,4-diethoxybenzamide typically involves the reaction of 2,3-dimethylaniline with 3,4-diethoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to amine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3,4-diethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-3,4-dimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    N-(2,3-dimethylphenyl)-3,4-dihydroxybenzamide: Contains hydroxyl groups instead of ethoxy groups.

    N-(2,3-dimethylphenyl)-3,4-dichlorobenzamide: Substituted with chlorine atoms instead of ethoxy groups.

Uniqueness

N-(2,3-dimethylphenyl)-3,4-diethoxybenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethoxy groups may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-5-22-17-11-10-15(12-18(17)23-6-2)19(21)20-16-9-7-8-13(3)14(16)4/h7-12H,5-6H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLMKINBQIFNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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